3-Methoxy-1,7-naphthyridin-8-amine
Description
3-Methoxy-1,7-naphthyridin-8-amine is a heterocyclic organic compound belonging to the naphthyridine family, characterized by a bicyclic structure containing two nitrogen atoms. The methoxy (-OCH₃) and amine (-NH₂) substituents at the 3- and 8-positions, respectively, confer distinct electronic and steric properties. This compound is primarily utilized as a building block in pharmaceutical and materials chemistry, particularly in synthesizing bioactive molecules or ligands for protein targets .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-methoxy-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3,(H2,10,11) |
InChI Key |
IEIKGTGFCNWKKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CN=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and functional properties of 3-methoxy-1,7-naphthyridin-8-amine can be contextualized by comparing it with related naphthyridine derivatives:
Key Observations :
- The methoxy group in this compound introduces electron-donating effects, which may enhance solubility in polar solvents compared to non-substituted analogs like 1,7-naphthyridin-8-amine.
- Unlike halogenated derivatives (e.g., 5-bromo-1,7-naphthyridine), the methoxy substituent is less reactive in electrophilic substitution but may improve metabolic stability in drug candidates .
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